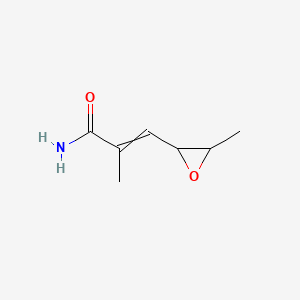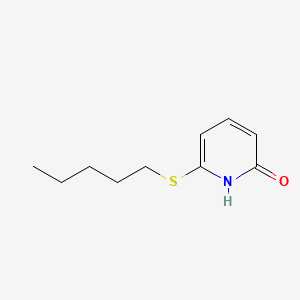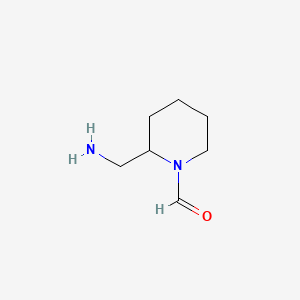
2-(Aminomethyl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an aminomethyl group and an aldehyde group attached to the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective preparation of piperidylmethylamines, including this compound, by adjusting the amount of acidic additive such as sulfuric acid . The reaction typically occurs under mild conditions (30–50 °C, 6 bar) and achieves high selectivity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process is scalable and efficient, making it suitable for large-scale production. The use of palladium on carbon (Pd/C) as a catalyst is common in industrial settings due to its effectiveness and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Aminomethyl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be used to synthesize inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes . The compound’s aminomethyl and aldehyde groups allow it to interact with various molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
The uniqueness of this compound lies in its combination of an aminomethyl group and an aldehyde group, which provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(aminomethyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c8-5-7-3-1-2-4-9(7)6-10/h6-7H,1-5,8H2 |
InChI Key |
WVZHEUSKHIXJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


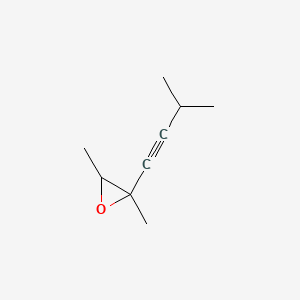
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

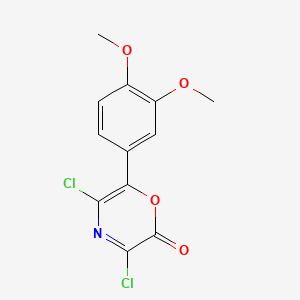
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
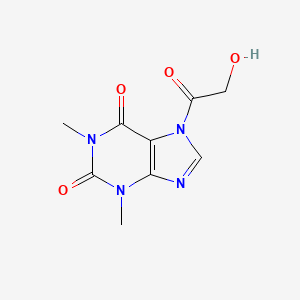
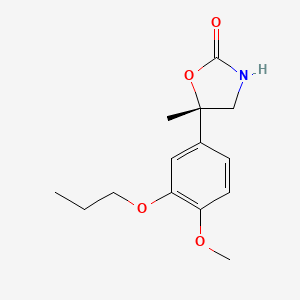
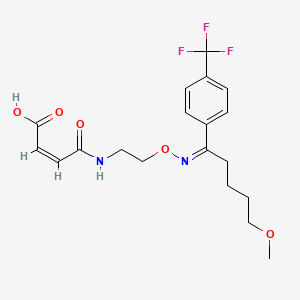
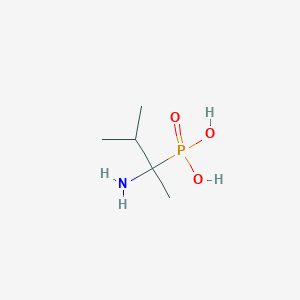
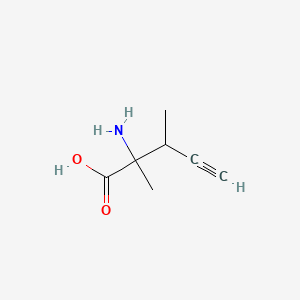
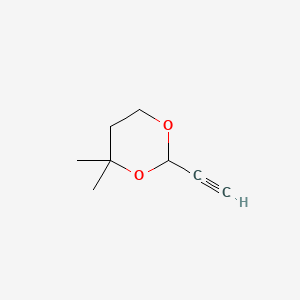
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
